(6-methyl-1H-indazol-5-yl)boronic acid
Overview
Description
“(6-methyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 1310405-35-6 . It has a molecular weight of 175.98 and its IUPAC name is 6-methyl-1H-indazol-5-ylboronic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9BN2O2/c1-5-2-8-6 (4-10-11-8)3-7 (5)9 (12)13/h2-4,12-13H,1H3, (H,10,11)
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit and regulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .
Mode of Action
6-Methyl-1H-indazole-5-boronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling, it may be involved in the synthesis of various bioactive compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
Given its potential role in suzuki-miyaura coupling, it may contribute to the synthesis of various bioactive compounds, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1H-indazole-5-boronic acid. For instance, the compound should be stored in a cool environment (2-8°C) to maintain its stability . Additionally, the compound is classified as an Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .
Properties
IUPAC Name |
(6-methyl-1H-indazol-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTBPALNUPBIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)NN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657257 | |
Record name | (6-Methyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-35-6 | |
Record name | B-(6-Methyl-1H-indazol-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-1H-indazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1H-indazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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